Hexyl 2-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate
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Overview
Description
Hexyl 2-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a hexyl chain, and a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 2-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of anthranilic acid derivatives with hexyl bromide under basic conditions to form the hexylated intermediate. This intermediate is then reacted with 4-hydroxy-2-quinolone in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexyl 2-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Hexyl 2-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Hexyl 2-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl acetate
- Hexyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate
- 4-[(1-hexyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinyl)carbonyl]amino benzoic acid propyl ester
Uniqueness
Hexyl 2-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexyl chain enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets of enzymes .
Properties
Molecular Formula |
C23H24N2O5 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
hexyl 2-[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C23H24N2O5/c1-2-3-4-9-14-30-23(29)16-11-6-8-13-18(16)25-22(28)19-20(26)15-10-5-7-12-17(15)24-21(19)27/h5-8,10-13H,2-4,9,14H2,1H3,(H,25,28)(H2,24,26,27) |
InChI Key |
GMDFEFKSTBCEHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Origin of Product |
United States |
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